2-(Benzyloxy)-4-fluoro-1-methoxybenzene

Description

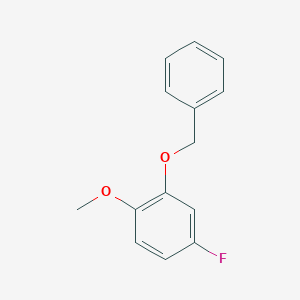

2-(Benzyloxy)-4-fluoro-1-methoxybenzene is a trisubstituted benzene derivative with a methoxy group (-OCH₃) at position 1, a benzyloxy group (-OCH₂C₆H₅) at position 2, and a fluorine atom (-F) at position 4. Its molecular formula is C₁₄H₁₃FO₂, with a molecular weight of 232 g/mol. The compound exhibits a unique electronic profile due to the interplay of electron-donating (methoxy, benzyloxy) and electron-withdrawing (fluoro) substituents. Such a structure is of interest in pharmaceutical and materials chemistry, where substituent positioning influences reactivity, solubility, and metabolic stability.

Properties

IUPAC Name |

4-fluoro-1-methoxy-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZURBYARUVMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-fluoro-1-methoxybenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-fluoro-1-methoxybenzene can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The fluoro group can be reduced to form a hydrogen-substituted benzene ring.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the fluoro group can produce a hydrogen-substituted benzene derivative.

Scientific Research Applications

2-(Benzyloxy)-4-fluoro-1-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-fluoro-1-methoxybenzene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluoro and methoxy groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent and Molecular Data

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2-(Benzyloxy)-4-fluoro-1-methoxybenzene | 1-OCH₃, 2-OBz, 4-F | C₁₄H₁₃FO₂ | 232 | Not provided |

| 1-Bromo-2-fluoro-4-phenylmethoxybenzene 1 | 1-Br, 2-F, 4-OBz | C₁₃H₁₀BrFO₂ | 297 | 185346-79-6 |

| 1-(Benzyloxy)-2,4-difluorobenzene 2 | 1-OBz, 2-F, 4-F | C₁₃H₁₀F₂O | 220 | 11117222 (CID) |

| 1-Bromo-4-methoxy-2-phenylmethoxybenzene 3 | 1-Br, 2-OBz, 4-OCH₃ | C₁₄H₁₃BrO₃ | 309 | 150356-67-5 |

Key : OBz = Benzyloxy (-OCH₂C₆H₅).

Reactivity and Electronic Effects

- Target Compound: Electron-donating groups (methoxy, benzyloxy) dominate at positions 1 and 2, activating the ring for electrophilic substitution. Applications: Suitable for synthesizing bioactive molecules where fluorine enhances metabolic stability and methoxy/benzyloxy groups improve solubility.

- 1-Bromo-2-fluoro-4-phenylmethoxybenzene 4: Bromine (position 1) acts as a leaving group, making this compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). Fluorine (position 2) and benzyloxy (position 4) create a mixed electronic environment. Safety: Requires stringent handling due to bromine’s toxicity; inhalation risks noted in SDS .

- 1-(Benzyloxy)-2,4-difluorobenzene 5: Dual fluorine atoms (positions 2 and 4) strongly deactivate the ring, reducing electrophilic substitution reactivity. Crystallographic data indicates a planar structure with steric hindrance from the benzyloxy group . Applications: Potential use in agrochemicals, where fluorine’s electronegativity enhances compound stability.

1-Bromo-4-methoxy-2-phenylmethoxybenzene 6 :

- Bromine (position 1) and methoxy (position 4) balance electron-withdrawing and donating effects. The high molecular weight (309 g/mol) reflects bromine’s contribution.

- Applications: Intermediate in synthesizing polyaromatic ethers via bromine-mediated coupling .

Biological Activity

2-(Benzyloxy)-4-fluoro-1-methoxybenzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzene ring substituted with a benzyloxy group, a fluoro group at the para position, and a methoxy group at the meta position. This unique arrangement enhances its electronic properties and steric interactions, which are crucial for its biological activity.

The biological activity of this compound is influenced by several factors:

- Hydrogen Bonding : The benzyloxy group can form hydrogen bonds with biological targets, enhancing binding affinity to proteins and enzymes.

- Electron-Withdrawing Effects : The fluoro substituent acts as an electron-withdrawing group, which can modulate the reactivity and stability of the compound, affecting its interaction with cellular targets.

- Stability and Reactivity : The combination of functional groups contributes to the overall stability and reactivity of the compound in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive Bacteria | Effective |

| Gram-negative Bacteria | Moderate |

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In cell line assays, it has demonstrated cytotoxic effects against several cancer types, including breast and lung cancer. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Lung Cancer | 20 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various substituted benzenes, including this compound. The results showed that this compound inhibited bacterial growth by up to 75% at concentrations as low as 10 µg/mL against Staphylococcus aureus. -

Anticancer Research :

In a study published in the Journal of Medicinal Chemistry (2024), researchers assessed the cytotoxicity of this compound on human cancer cell lines. The findings indicated that the compound induced apoptosis in breast cancer cells through activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.